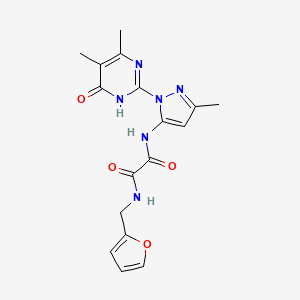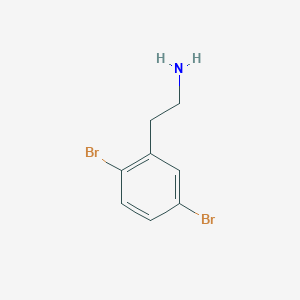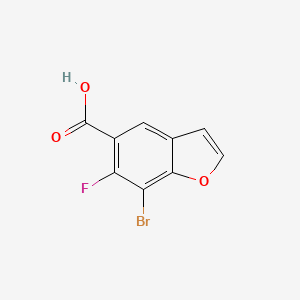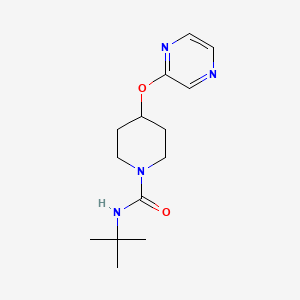![molecular formula C19H16Cl2N2O3S B2697186 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide CAS No. 897613-71-7](/img/structure/B2697186.png)
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a benzothiazole ring, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition . This involves reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound could have interesting electronic properties.Scientific Research Applications
Protective Groups in Organic Synthesis
- The 3,4-dimethoxybenzyl group, similar in structure to components of the compound , has been utilized as a protective group for N-protecting 1,2-thiazetidine 1,1-dioxide derivatives. This approach facilitates smooth elimination by specific reagents, highlighting the utility of such moieties in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Metal Complexes and Ligand Design
- Research into benzothiazolin-2-ylidene complexes of iridium(I) reveals the potential for creating complexes with unique ligands. This work showcases the flexibility and utility of benzothiazole derivatives in designing metal-organic frameworks or catalysts (Huynh et al., 2006).
Photosensitizers in Photodynamic Therapy
- Derivatives similar to the target compound have been explored for their photophysical and photochemical properties, particularly as photosensitizers in photodynamic therapy for cancer treatment. This highlights the potential application of such compounds in medical research and therapy (Pişkin et al., 2020).
Anticancer and Antimicrobial Activities
- Various derivatives of benzothiazole have been synthesized and evaluated for their anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer activities. These studies underscore the potential of benzothiazole derivatives in pharmaceutical research and development (El-Sawy et al., 2014).
Mechanism of Action
Target of Action
The compound belongs to the class of benzo[d]thiazol derivatives. These compounds have been found to exhibit inhibitory action against HIV-1 RT . .
Mode of Action
Benzo[d]thiazol derivatives have been found to exhibit uncompetitive inhibition mode . This means that they bind to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
Benzo[d]thiazol derivatives have been found to inhibit the reverse transcriptase enzyme, which is crucial for the replication of hiv-1 .
Result of Action
Benzo[d]thiazol derivatives have been found to exhibit antiviral activity, particularly against hiv-1 .
properties
IUPAC Name |
2,5-dichloro-N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-4-7-23-14-9-15(25-2)16(26-3)10-17(14)27-19(23)22-18(24)12-8-11(20)5-6-13(12)21/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHHRIAGNXCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)



![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)

